Methyl 4-(acetyloxy)-3-oxobutanoate
Overview
Description
Methyl 4-(acetyloxy)-3-oxobutanoate is an organic compound with the molecular formula C7H10O5 It is a derivative of butanoic acid and contains both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the acetylation of methyl 4-hydroxy-3-oxobutanoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-oxobutanoic acid and methanol.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Reduction: Sodium borohydride is commonly used in methanol or ethanol as a solvent, while lithium aluminum hydride is used in anhydrous ether.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine and a suitable solvent like dichloromethane.
Major Products Formed
Hydrolysis: 4-Hydroxy-3-oxobutanoic acid and methanol.
Reduction: Methyl 4-(acetyloxy)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(acetyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Industry: this compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 4-(acetyloxy)-3-oxobutanoate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.
In reduction reactions, the ketone group is reduced by hydride transfer from reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of a secondary alcohol.
Comparison with Similar Compounds
Methyl 4-(acetyloxy)-3-oxobutanoate can be compared with other similar compounds such as:
Methyl 4-hydroxy-3-oxobutanoate: This compound lacks the acetyloxy group and is less reactive in nucleophilic substitution reactions.
Ethyl 4-(acetyloxy)-3-oxobutanoate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 4-(methoxy)-3-oxobutanoate: This compound has a methoxy group instead of an acetyloxy group, which can influence its chemical behavior and applications.
This compound is unique due to the presence of both an ester and a ketone functional group, as well as the acetyloxy group, which provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
methyl 4-acetyloxy-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-5(8)12-4-6(9)3-7(10)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSVVJZHBIUMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520692 | |
Record name | Methyl 4-(acetyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87730-99-2 | |
Record name | Methyl 4-(acetyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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